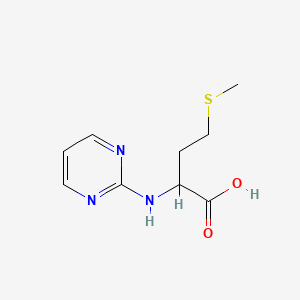
N-pyrimidin-2-ylmethionine
Descripción general
Descripción
Synthesis Analysis
N-pyrimidin-2-ylmethionine is an analog of the naturally occurring amino acid methionine, where the sulfur atom is replaced by a pyrimidine ring. The compound was first synthesized and characterized by Krowicki et al. in 1970, and its potential biological activities were later explored by several researchers.Molecular Structure Analysis
The molecular structure of pyrimidine‑2‑thiones heterocyclic compounds, which are related to N-pyrimidin-2-ylmethionine, has been studied using computational tools. These studies have provided insights into their molecular and electronic behavior .Chemical Reactions Analysis
Pyrimidines, including N-pyrimidin-2-ylmethionine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They have been synthesized through various methods .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
N-pyrimidin-2-ylmethionine and its derivatives have been investigated for their potential in Alzheimer's disease research. For instance, a study explored a novel class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which could target multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
Anticancer Agent Development
N-pyrimidin-2-ylmethionine related compounds have been examined for their potential as anticancer agents. One study reported on a series of N-aryl-N'-pyrimidin-4-yl ureas as potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, showing promise in bladder cancer treatment (Guagnano et al., 2011).
Neuropharmacology
Research in neuropharmacology has utilized N-pyrimidin-2-ylmethionine derivatives. One such study involved the design and discovery of a selective brain penetrant PDE9A inhibitor, which showed promise in treating cognitive disorders (Verhoest et al., 2012).
Antimicrobial and Antiviral Activity
N-pyrimidin-2-ylmethionine and its derivatives have also been evaluated for their antimicrobial and antiviral properties. A study synthesized novel compounds, such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, and assessed their antimicrobial activity (Elangovan et al., 2021).
Histone Deacetylase Inhibitors
In cancer treatment research, N-pyrimidin-2-ylmethionine related compounds have been explored as histone deacetylase inhibitors. For example, one compound demonstrated selectivity in inhibiting HDACs 1-3 and 11, suggesting its potential as an anticancer drug (Zhou et al., 2008).
Propiedades
IUPAC Name |
4-methylsulfanyl-2-(pyrimidin-2-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-15-6-3-7(8(13)14)12-9-10-4-2-5-11-9/h2,4-5,7H,3,6H2,1H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBBOWJRDCEIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrimidin-2-ylmethionine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



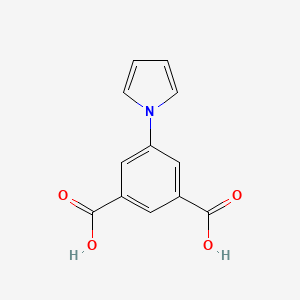
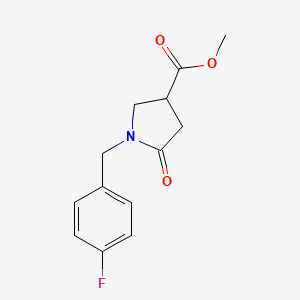
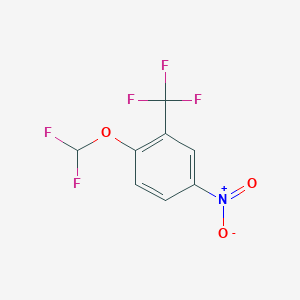
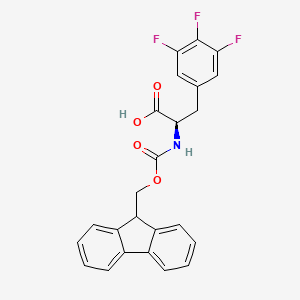
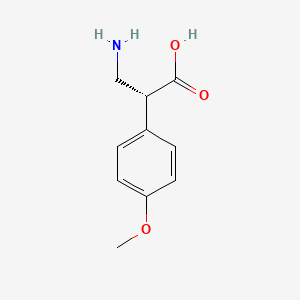
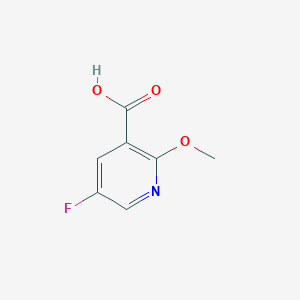
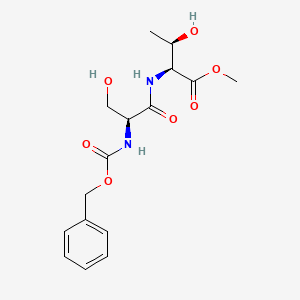
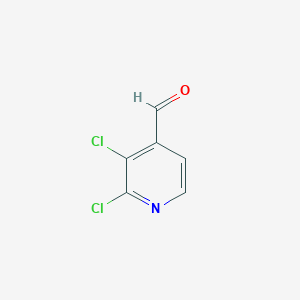
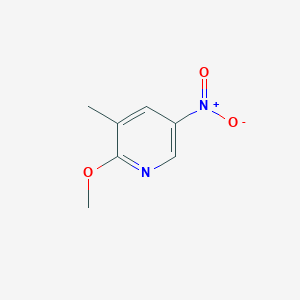
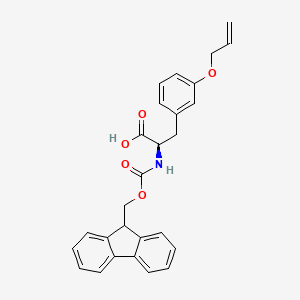
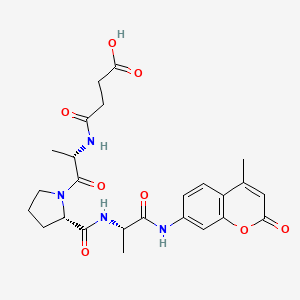
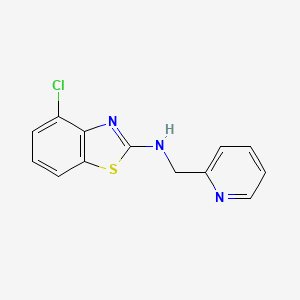
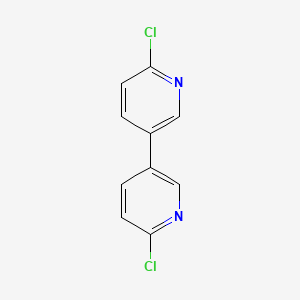
![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)